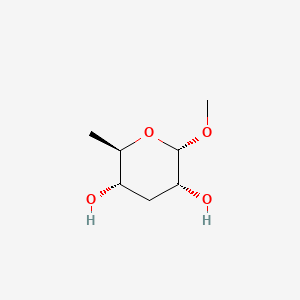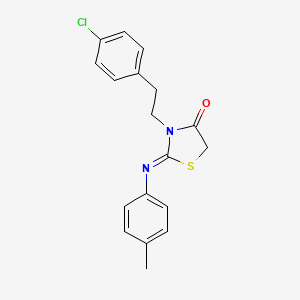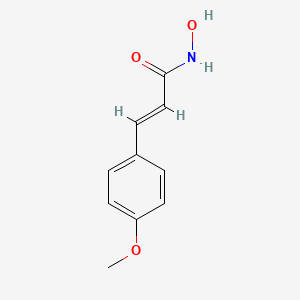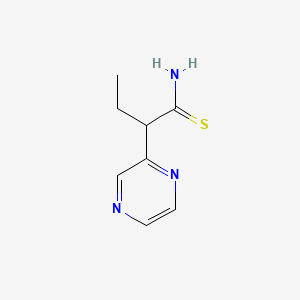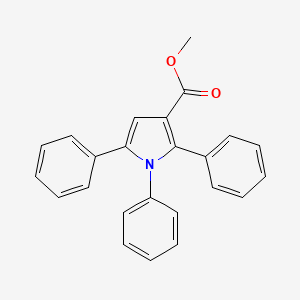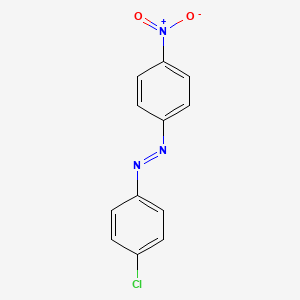
(E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) linking a 4-chlorophenyl group and a 4-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene typically involves the reaction of 4-chloroaniline with 4-nitrobenzene diazonium salt. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The reaction mixture is then treated with a base, such as sodium hydroxide, to promote the coupling reaction, resulting in the formation of the desired diazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure the completion of the reaction and the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the diazene group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 1-(4-Aminophenyl)-2-(4-nitrophenyl)diazene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the diazene compound.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The nitro group and diazene linkage play crucial roles in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-(4-Bromophenyl)ethenesulfonyl fluoride: Similar in structure but contains a bromophenyl group and a sulfonyl fluoride group.
1,3-Bis[(3,4-dicyano)phenoxy]-4,6-dinitrobenzene: Contains dicyano and dinitro groups, making it structurally similar but with different functional groups.
Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6-tetrahydropyrimidine-6-carboxylate: Contains a methoxyphenyl group and a pyrimidine ring, providing structural similarity.
Uniqueness
(E)-1-(4-Chlorophenyl)-2-(4-nitrophenyl)diazene is unique due to its specific combination of a 4-chlorophenyl group and a 4-nitrophenyl group linked by a diazene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
29808-86-4 |
|---|---|
Molekularformel |
C12H8ClN3O2 |
Molekulargewicht |
261.66 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8ClN3O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H |
InChI-Schlüssel |
FKGUXBODSYYYHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


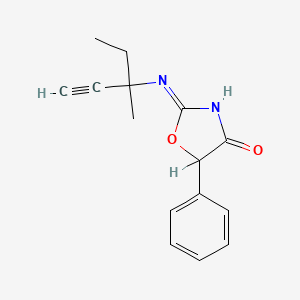
![4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione](/img/structure/B14685038.png)
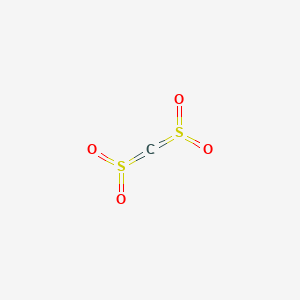
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
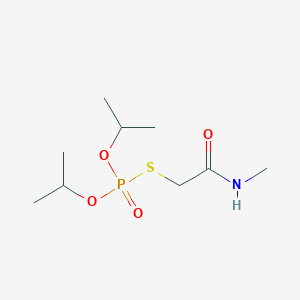
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)

![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
